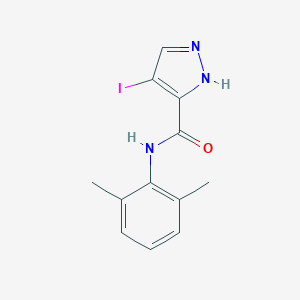![molecular formula C19H19ClN4O3S B213627 N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B213627.png)
N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide, also known as NSC-743380, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in cancer treatment.
Wissenschaftliche Forschungsanwendungen
N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, it has been found to be effective against cancer stem cells, which are responsible for tumor initiation and recurrence.
Wirkmechanismus
N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide exerts its anticancer effects by targeting the cell cycle and inducing apoptosis, or programmed cell death, in cancer cells. It inhibits the activity of cyclin-dependent kinases (CDKs), which are enzymes that regulate the cell cycle, leading to cell cycle arrest and apoptosis. Additionally, this compound has been shown to inhibit the activity of heat shock protein 90 (HSP90), which is involved in the stabilization and activation of various oncogenic proteins.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity in normal cells and tissues, making it a promising candidate for cancer treatment. Moreover, it has been found to have good oral bioavailability, which means it can be easily absorbed by the body when taken orally.
Vorteile Und Einschränkungen Für Laborexperimente
N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide has several advantages for lab experiments, including its low toxicity in normal cells, good oral bioavailability, and ability to target cancer stem cells. However, its limitations include its relatively low potency compared to other anticancer drugs and the need for further optimization to improve its efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of novel formulations and delivery systems to improve its efficacy and reduce its toxicity. Moreover, further studies are needed to investigate the potential applications of this compound in combination with other anticancer drugs and to identify biomarkers for patient selection and monitoring.
Synthesemethoden
N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide can be synthesized through a multistep process that involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-aminophenol to form 4-(4-chlorobenzenesulfonyl)aniline. This intermediate is then reacted with 4-carboxy-1-ethyl-5-methylpyrazole in the presence of a coupling agent to form the final product, this compound.
Eigenschaften
Molekularformel |
C19H19ClN4O3S |
|---|---|
Molekulargewicht |
418.9 g/mol |
IUPAC-Name |
N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]-1-ethyl-5-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C19H19ClN4O3S/c1-3-24-13(2)18(12-21-24)19(25)22-15-8-10-17(11-9-15)28(26,27)23-16-6-4-14(20)5-7-16/h4-12,23H,3H2,1-2H3,(H,22,25) |
InChI-Schlüssel |
PNKYKYTWMCTZKK-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl)C |
Kanonische SMILES |
CCN1C(=C(C=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-bromo-1,5-dimethyl-N-[1-(4-methylphenyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B213544.png)

![N-(3,4-difluorophenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213546.png)
![N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B213547.png)

![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[4-(methylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B213550.png)
![N-(3-ethylphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213553.png)


![ethyl 4-({5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate](/img/structure/B213559.png)


![N-(3-chloro-4-methoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213565.png)
